CY2
Overview
Description
CY2 is a compound known for its unique structure and properties. It is commonly referred to as Cyanine2 NHS Ester in scientific literature. This compound is widely used in biochemical research due to its ability to form stable covalent bonds with various biomolecules, making it an essential tool in fields such as protein labeling and drug development .
Preparation Methods
The synthesis of CY2 involves several steps. The key starting materials include 3-ethyl-1,3-benzoxazole and hexanoic acid. The synthetic route typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-ethyl-1,3-benzoxazole with an appropriate aldehyde to form the intermediate compound.
Formation of the Benzoxazolium Ion: The intermediate is then reacted with a suitable reagent to form the benzoxazolium ion.
Coupling with Hexanoic Acid: The final step involves coupling the benzoxazolium ion with hexanoic acid to form the desired compound.
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
CY2 undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazolium ion, where nucleophiles replace the leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions with other biomolecules, forming stable covalent bonds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CY2 has a wide range of scientific research applications:
Protein Labeling: It is used as a fluorescent probe for labeling proteins, allowing researchers to track protein distribution and interactions within cells.
Drug Development: The compound is used in drug development to modify and study the behavior of potential drug candidates.
Biological Imaging: Its fluorescent properties make it useful in biological imaging techniques, such as fluorescence microscopy, to visualize cellular structures and processes.
Mechanism of Action
The mechanism of action of CY2 involves its ability to form stable covalent bonds with biomolecules. The compound’s active ester group reacts with amino groups on proteins and other biomolecules, forming a stable amide bond. This covalent attachment allows researchers to label and track the biomolecules within biological systems .
Comparison with Similar Compounds
CY2 is unique due to its specific structure and properties. Similar compounds include:
Cyanine3 NHS Ester: Another fluorescent probe used for protein labeling, but with different spectral properties.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling biomolecules, but with different chemical reactivity and spectral characteristics.
These compounds share similar applications but differ in their chemical structures and specific properties, making each suitable for different research needs.
Properties
IUPAC Name |
6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-2-26-19-11-5-7-13-21(19)30-23(26)15-10-16-24-27(18-9-3-4-17-25(28)29)20-12-6-8-14-22(20)31-24/h5-8,10-16H,2-4,9,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORLWSFCGZCFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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